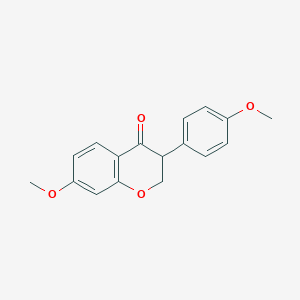

Dihydrodaidzein-7,4'-dimethylether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrodaidzein-7,4’-dimethylether is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. Dihydrodaidzein-7,4’-dimethylether is primarily derived from daidzein, a major isoflavone found in soybeans and other legumes. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions

Dihydrodaidzein-7,4’-dimethylether can be synthesized through several chemical routes. One common method involves the methylation of dihydrodaidzein. The process typically includes the following steps:

Hydrogenation: Daidzein is hydrogenated to form dihydrodaidzein.

Industrial Production Methods

Industrial production of dihydrodaidzein-7,4’-dimethylether involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

化学反应分析

Types of Reactions

Dihydrodaidzein-7,4’-dimethylether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidative products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

科学研究应用

Pharmacological Properties

Dihydrodaidzein-7,4'-dimethylether exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Research indicates that dihydrodaidzein can inhibit the proliferation of cancer cells in various types of cancers, including breast, liver, and skin cancers. For instance, studies have shown that it can induce apoptosis in hepatocarcinoma SK-HEP-1 cell lines and prevent cell growth in neuroblastoma cells .

- A specific metabolite of daidzein, 7,3',4'-THIF, has been identified as having chemopreventive properties against UVB-induced skin cancer by inhibiting cyclooxygenase-2 (COX-2) expression .

-

Cardiovascular Benefits :

- Dihydrodaidzein has been associated with improved lipid metabolism and reduced triglyceride levels. It exhibits vasodilatory effects that enhance nitric oxide bioavailability, thereby improving endothelial function and potentially reducing hypertension .

- It also demonstrates anti-inflammatory properties by lowering levels of inflammatory cytokines, which can contribute to cardiovascular health .

- Metabolic Effects :

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of dihydrodaidzein and related compounds:

- A randomized controlled trial explored the impact of daidzein on body composition among postmenopausal women. Although no significant changes were observed in body weight or composition after six months of supplementation with daidzein compared to a placebo, the study provided insights into the safety and metabolic effects of isoflavones .

- Another study highlighted the role of gut microbiota in metabolizing daidzein into dihydrodaidzein and equol. This research emphasizes the importance of understanding individual variations in metabolism when considering dietary interventions involving isoflavones .

Data Table: Summary of Pharmacological Effects

作用机制

The mechanism of action of dihydrodaidzein-7,4’-dimethylether involves its interaction with various molecular targets and pathways:

Estrogen Receptors: It binds to estrogen receptors, mimicking the effects of natural estrogens.

Antioxidant Pathways: The compound scavenges free radicals, reducing oxidative stress.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines.

相似化合物的比较

Similar Compounds

Daidzein: The parent compound from which dihydrodaidzein-7,4’-dimethylether is derived.

Genistein: Another major isoflavone found in soybeans with similar biological activities.

Equol: A metabolite of daidzein with potent estrogenic activity.

Uniqueness

Dihydrodaidzein-7,4’-dimethylether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, daidzein . This makes it a valuable compound for research and potential therapeutic applications.

生物活性

Dihydrodaidzein-7,4'-dimethylether is a synthetic derivative of daidzein, a naturally occurring isoflavone known for its diverse biological activities. This compound has garnered attention for its potential health benefits, particularly in areas such as cancer prevention, cardiovascular health, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its chemical structure, which includes a methoxy group at the 7 and 4' positions on the daidzein backbone. This modification enhances its bioactivity compared to its parent compound.

The biological activity of this compound can be attributed to several mechanisms:

- Estrogen Receptor Interaction : The compound exhibits estrogen-like activity by binding to estrogen receptors (ERs), thereby influencing various physiological processes related to hormonal balance .

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress through various antioxidant pathways .

- Anti-inflammatory Effects : this compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways such as NF-κB signaling .

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 and G2/M phases .

- Prostate Cancer : Research indicates that it reduces the migration and invasion of prostate cancer cells (DU-145 and PC-3) by downregulating matrix metalloproteinases (MMP-2 and MMP-9) involved in tumor metastasis .

2. Cardiovascular Health

This compound contributes to cardiovascular health through several mechanisms:

- Lipid Metabolism : It regulates blood lipid levels and enhances nitric oxide availability, leading to improved endothelial function .

- Hypertension Management : The compound has been shown to modulate vascular smooth muscle tone and reduce blood pressure through its estrogen-like effects .

3. Anti-Osteoporosis Activity

The compound promotes bone health by mimicking estrogen's effects on bone metabolism:

- Bone Resorption Inhibition : this compound stimulates calcitonin secretion and suppresses osteoclast activity, which is crucial for preventing osteoporosis .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Breast Cancer Study :

- Cardiovascular Study :

- Osteoporosis Prevention :

属性

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKRNVSZDSWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。